![molecular formula C13H16Cl2N2O4 B14588975 Butyl 2-[(2,4-dichlorophenoxy)acetyl]hydrazine-1-carboxylate CAS No. 61511-79-3](/img/structure/B14588975.png)
Butyl 2-[(2,4-dichlorophenoxy)acetyl]hydrazine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butyl 2-[(2,4-dichlorophenoxy)acetyl]hydrazine-1-carboxylate is a synthetic organic compound known for its diverse applications in various fields. It is a derivative of 2,4-dichlorophenoxyacetic acid, a well-known herbicide. The compound’s unique structure allows it to interact with different biological and chemical systems, making it valuable in scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 2-[(2,4-dichlorophenoxy)acetyl]hydrazine-1-carboxylate typically involves the esterification of 2,4-dichlorophenoxyacetic acid with butanol, followed by the reaction with hydrazine derivatives. The process can be summarized in the following steps:
Esterification: 2,4-Dichlorophenoxyacetic acid is reacted with butanol in the presence of a strong acid catalyst, such as sulfuric acid, to form butyl 2,4-dichlorophenoxyacetate.
Hydrazine Reaction: The ester is then reacted with hydrazine hydrate under controlled conditions to form the hydrazine derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Esterification: Large quantities of 2,4-dichlorophenoxyacetic acid and butanol are mixed in industrial reactors with acid catalysts.
Hydrazine Addition: The ester is then transferred to another reactor where it is treated with hydrazine hydrate under controlled temperature and pressure to ensure complete reaction.
Analyse Chemischer Reaktionen
Types of Reactions
Butyl 2-[(2,4-dichlorophenoxy)acetyl]hydrazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenoxyacetic acid derivatives.
Wissenschaftliche Forschungsanwendungen
Butyl 2-[(2,4-dichlorophenoxy)acetyl]hydrazine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential effects on plant growth and development due to its structural similarity to plant hormones.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of herbicides and other agrochemicals.
Wirkmechanismus
The compound exerts its effects through various molecular targets and pathways:
Plant Hormone Mimicry: It mimics the action of natural plant hormones, leading to altered growth and development.
Enzyme Inhibition: It can inhibit specific enzymes involved in metabolic pathways, leading to its herbicidal effects.
Cellular Pathways: It interacts with cellular pathways, potentially leading to apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Butyl 2-[(2,4-dichlorophenoxy)acetyl]hydrazine-1-carboxylate can be compared with other similar compounds:
2,4-Dichlorophenoxyacetic Acid: The parent compound, widely used as a herbicide.
Butyl 2,4-Dichlorophenoxyacetate: A closely related ester with similar herbicidal properties.
Hydrazine Derivatives: Other hydrazine derivatives with varying biological activities.
Uniqueness
The unique combination of the butyl ester and hydrazine moiety in this compound provides it with distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
61511-79-3 |
|---|---|
Molekularformel |
C13H16Cl2N2O4 |
Molekulargewicht |
335.18 g/mol |
IUPAC-Name |
butyl N-[[2-(2,4-dichlorophenoxy)acetyl]amino]carbamate |
InChI |
InChI=1S/C13H16Cl2N2O4/c1-2-3-6-20-13(19)17-16-12(18)8-21-11-5-4-9(14)7-10(11)15/h4-5,7H,2-3,6,8H2,1H3,(H,16,18)(H,17,19) |
InChI-Schlüssel |
UMHDXOWMGRKKCS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC(=O)NNC(=O)COC1=C(C=C(C=C1)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


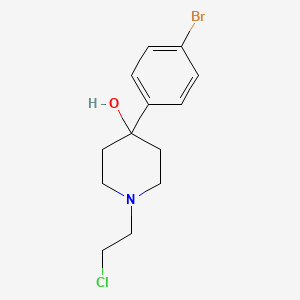
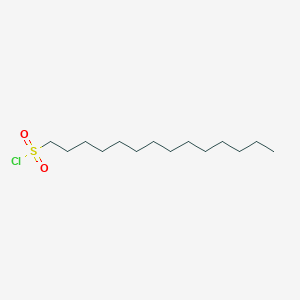
![2-[(2-Phenylhydrazinylidene)methyl]naphtho[1,2-d][1,3]oxazole-5-carbonitrile](/img/structure/B14588917.png)
![1-Azido-2-[3-(trifluoromethyl)benzene-1-sulfonyl]benzene](/img/structure/B14588925.png)
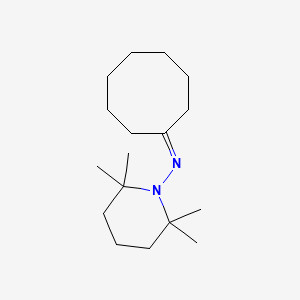
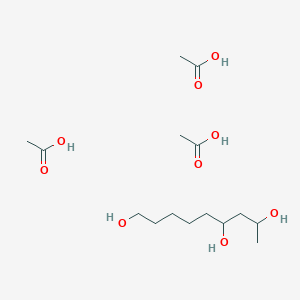
![7,8,9,10-tetrahydro-6H-benzo[b][1,7]naphthyridin-5-one](/img/structure/B14588943.png)
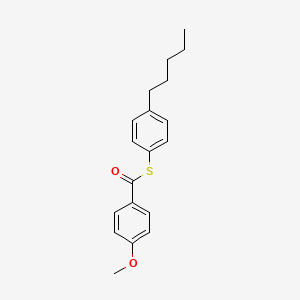
![4-[5-(2-Chlorophenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrrol-3-yl]pyridine](/img/structure/B14588968.png)
![(2-Hydroxyphenyl)[2-(4-methoxyphenyl)pyrimidin-5-yl]methanone](/img/structure/B14588978.png)
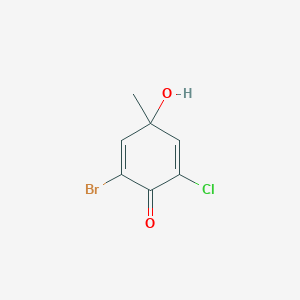

![4-[4-Methyl-3-(propylsulfanyl)phenoxy]benzonitrile](/img/structure/B14588987.png)
![2,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14588988.png)
